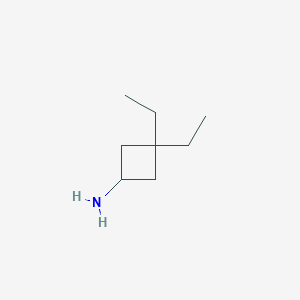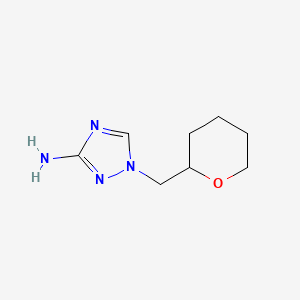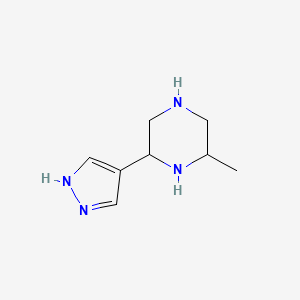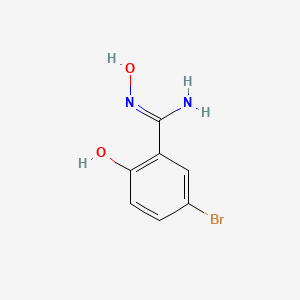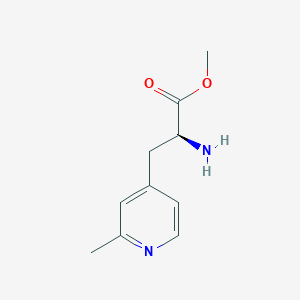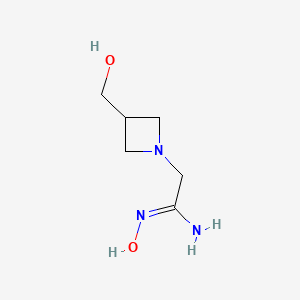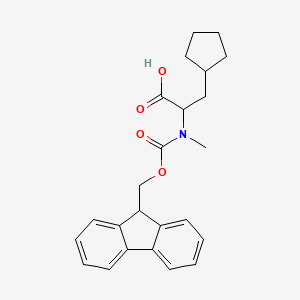
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of valine, an α-amino acid. Its chemical structure consists of a fluorenylmethoxy carbonyl (Fmoc) protecting group attached to the amino group of valine.
Purpose: The Fmoc group serves as a protecting agent during peptide synthesis, allowing selective deprotection of the amino group.
Significance: Researchers use this compound extensively in peptide chemistry and solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes:
Reaction Conditions: These reactions occur under mild conditions, and the resulting Fmoc amino acid azide is isolated as a crystalline solid.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products: The primary product is the Fmoc-deprotected amino acid.
Scientific Research Applications
Peptide Synthesis: Used in SPPS to construct peptides and proteins.
Drug Development: Fmoc-protected amino acids play a crucial role in designing peptide-based drugs.
Bioconjugation: Fmoc chemistry facilitates bioconjugation reactions.
Proteomics and Proteogenomics: Enables peptide sequencing and identification.
Mechanism of Action
Target: The compound itself does not have a specific biological target.
Role: It acts as a building block for peptide synthesis, contributing to the formation of longer peptides and proteins.
Comparison with Similar Compounds
Uniqueness: The Fmoc group provides stability during synthesis and allows stepwise elongation of peptides.
Similar Compounds: Other Fmoc-protected amino acids, such as Fmoc-Val-OH, Fmoc-Leu-OH, etc.
Remember that this compound is widely used in peptide research and drug development, and its versatility makes it a valuable tool for scientists across various disciplines
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C24H27NO4/c1-25(22(23(26)27)14-16-8-2-3-9-16)24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,2-3,8-9,14-15H2,1H3,(H,26,27) |
InChI Key |
XKWRUNAXYMBDHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


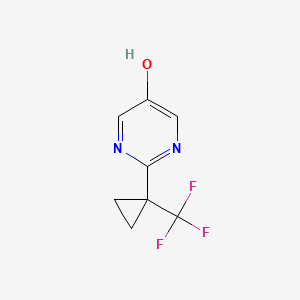
![1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13325541.png)
![Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13325548.png)
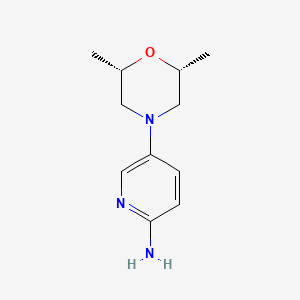

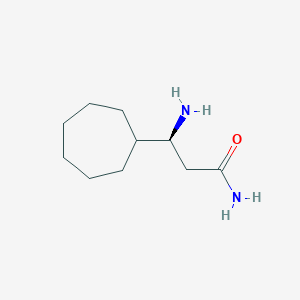
![N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)
